molecular formula C6H7N5 B13589456 1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole

1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole

Cat. No.: B13589456
M. Wt: 149.15 g/mol
InChI Key: KOTSGSIHSZLIOU-UHFFFAOYSA-N
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Description

1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with sodium azide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole and triazole derivatives.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and proteins, modulating their activity and function.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its bioactive properties.

Comparison with Similar Compounds

1-Methyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

1-methyl-4-(1H-pyrazol-4-yl)triazole

InChI

InChI=1S/C6H7N5/c1-11-4-6(9-10-11)5-2-7-8-3-5/h2-4H,1H3,(H,7,8)

InChI Key

KOTSGSIHSZLIOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2=CNN=C2

Origin of Product

United States

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